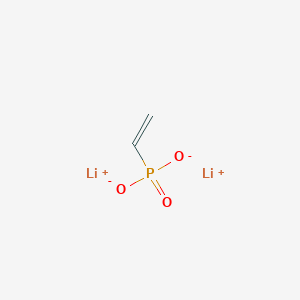
Lithium vinylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium vinylphosphonate is an organophosphorus compound that features a vinyl group attached to a phosphonate moiety, with lithium as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium vinylphosphonate can be synthesized through the reaction of vinylphosphonic acid with lithium hydroxide. The reaction typically involves the following steps:
- Dissolution of vinylphosphonic acid in an appropriate solvent such as water or ethanol.
- Addition of lithium hydroxide to the solution under controlled temperature and stirring conditions.
- Isolation of the resulting this compound by evaporation or crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient isolation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Lithium vinylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield vinylphosphonic acid and lithium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Cross Metathesis: this compound can undergo cross metathesis reactions with other alkenes in the presence of catalysts such as Grubbs’ catalyst.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and either an acid or a base as the catalyst.
Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution product.
Cross Metathesis: Requires a suitable catalyst and often takes place under reflux conditions in an organic solvent.
Major Products:
Hydrolysis: Produces vinylphosphonic acid and lithium hydroxide.
Substitution Reactions: Yields substituted vinylphosphonates.
Cross Metathesis: Forms new alkenes with modified vinyl groups.
Aplicaciones Científicas De Investigación
Lithium vinylphosphonate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and supramolecular assemblies due to its ability to form stable anionic dimers.
Medicinal Chemistry: Investigated for its potential in drug delivery systems, particularly in enhancing the stability and efficacy of small interfering RNAs (siRNAs).
Biology: Studied for its role in gene silencing and as a component in therapeutic siRNA formulations.
Industry: Utilized in the production of flame retardants and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of lithium vinylphosphonate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Vinylphosphonic Acid: The parent compound of lithium vinylphosphonate, used in similar applications but lacks the lithium counterion.
Diethyl Vinylphosphonate: Another derivative of vinylphosphonic acid, used in organic synthesis and polymer chemistry.
Uniqueness: this compound is unique due to the presence of the lithium ion, which imparts distinct chemical properties and enhances its stability and reactivity in various applications.
Propiedades
Fórmula molecular |
C2H3Li2O3P |
|---|---|
Peso molecular |
120.0 g/mol |
Nombre IUPAC |
dilithium;ethenyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C2H5O3P.2Li/c1-2-6(3,4)5;;/h2H,1H2,(H2,3,4,5);;/q;2*+1/p-2 |
Clave InChI |
RLWYTWUFDJTARO-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].C=CP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















